Uniblue A

Proteomics Protein Staining Electrophoresis

Post-gel staining workflows delay protein identification by hours, while non-selective purinergic ligands confound P2X- vs. P2Y-mediated signaling readouts. Uniblue A solves both: (1) Covalent pre-gel staining in <1 min with >80% MS/MS sequence coverage, eliminating destaining steps and identifying 13 proteins undetected by Coomassie. (2) Selective P2X receptor antagonism (IC50=7.5 µM) with negligible P2Y activity (Kd>100 µM) for unambiguous purinergic subtype dissection. Supplied as dark blue powder; routinely available as sodium salt (CAS 14541-90-3) for aqueous solubility. Room-temperature storage; ambient global shipping.

Molecular Formula C22H16N2O7S2
Molecular Weight 484.5 g/mol
CAS No. 34293-80-6
Cat. No. B1208467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUniblue A
CAS34293-80-6
Synonymsuniblue A
uniblue A monosodium salt
Molecular FormulaC22H16N2O7S2
Molecular Weight484.5 g/mol
Structural Identifiers
SMILESC=CS(=O)(=O)C1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O
InChIInChI=1S/C22H16N2O7S2/c1-2-32(27,28)13-7-5-6-12(10-13)24-16-11-17(33(29,30)31)20(23)19-18(16)21(25)14-8-3-4-9-15(14)22(19)26/h2-11,24H,1,23H2,(H,29,30,31)
InChIKeyLBONYTADRIRUQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uniblue A: Covalent Protein Stain & P2X Antagonist


Uniblue A (CAS 34293-80-6) is a reactive anionic anthraquinone dye structurally derived from the textile dye Remazol Brilliant Blue R [1]. It possesses a reactive vinyl sulfone group that enables covalent attachment to nucleophilic residues (primarily lysine) in proteins, a property distinguishing it from conventional non-covalent stains [2]. In pharmacological applications, Uniblue A functions as a selective antagonist of P2X purinoceptors, exhibiting a distinct receptor selectivity profile compared to other anthraquinone-based P2 receptor ligands [3].

Covalent pre-gel protein labeling workflow for proteomics
Selective P2X receptor antagonist research with reported P2X-over-P2Y profile

Uniblue A: Why Generic Dyes Cannot Substitute


While Uniblue A belongs to the broader anthraquinone dye family—which includes compounds like Reactive Blue 2, Cibacron Blue 3GA, and Remazol Brilliant Blue R—its molecular architecture and reactivity profile preclude simple substitution [1]. Uniblue A is distinguished by its combination of a reactive vinyl sulfone moiety for covalent protein labeling and a specific substitution pattern on the anthraquinone core that confers selective P2X receptor antagonism [2]. In contrast, many in-class analogs lack the covalent labeling capability (e.g., Coomassie dyes) or exhibit mixed P2X/P2Y antagonism (e.g., Reactive Blue 2), making Uniblue A the only viable choice for workflows requiring both covalent pre-gel protein staining and subtype-selective purinergic receptor studies [3].

Covalent Labeling
Common anthraquinone dyes (e.g., Coomassie) lack the reactive vinyl sulfone group necessary for covalent protein attachment, altering protein recovery profiles.
Receptor Selectivity
Reactive Blue 2 exhibits mixed P2X/P2Y antagonism, complicating pathway dissection where P2X-selective inhibition is required.
Structural Specificity
In-class analogs such as Acid Blue 129 favor P2Y selectivity, which may not support P2X-focused signaling studies.

Uniblue A: Quantitative Evidence Guide


Covalent Staining vs. Coomassie

Uniblue A covalently labels proteins via nucleophilic addition of its vinyl sulfone group to primary amines (preferentially lysine residues) [1]. In a direct head-to-head comparison of protein identification from gel bands, Uniblue A staining exclusively detected 13 proteins that were not identified with Coomassie staining, whereas Coomassie staining exclusively detected only 8 proteins; 12 proteins were common to both methods [2]. This difference arises because covalent pre-gel staining minimizes protein loss during electrophoresis, enhancing detection of low-abundance species.

Protein ID Coverage
Head-to-head
13 exclusive proteins (Uniblue A) vs. 8 (Coomassie)
Supports differential detection of low-abundance species
E. coli MalE-lacZα band; SDS-PAGE
Proteomics Protein Staining Electrophoresis

Mass Spectrometry Compatibility & Coverage

Uniblue A pre-gel derivatization enables MS/MS-based sequence coverages exceeding 80% while reducing sample preparation time to under 1 minute [1]. This contrasts sharply with traditional post-gel staining methods (e.g., Coomassie or silver stain), which require extensive destaining and in-gel digestion steps, often reducing sequence coverage due to incomplete peptide recovery. The covalent labeling strategy eliminates these processing bottlenecks and maintains high sequence coverage, which is essential for confident protein identification and characterization.

MS/MS Sequence Coverage
Reported
>80%
Reported sequence coverage supports MS-based identification review
Pre-gel derivatization; MS/MS analysis
Mass Spectrometry Proteomics Protein Identification

P2X Receptor Antagonist Selectivity

Uniblue A demonstrates selective antagonism of P2X receptors with an IC50 of 7.5 µM at rat P2X1, while showing minimal activity at P2Y receptors (Kd >100 µM) [1][2]. In a comprehensive head-to-head study of 13 structurally related compounds, Uniblue A was identified as the most promising P2X-selective antagonist, contrasting with Acid Blue 129 which exhibits P2Y-selectivity, and Reactive Blue 2 which non-selectively antagonizes both P2X and P2Y receptors [3]. This selectivity is attributed to the 1-amino-anthraquinone-2-sulphonate core and specific side-chain of Uniblue A, which engages P2X binding while avoiding P2Y interactions.

P2X Receptor Selectivity
Head-to-head
P2X1 IC50 7.5 µM; P2Y Kd >100 µM
Supports selective P2X receptor study context
Rat vas deferens (P2X); guinea pig taenia coli (P2Y) assays
Purinergic Signaling P2X Receptor Pharmacology

ATP Degradation Inhibition

Uniblue A inhibits the degradation of ATP by rat vas deferens tissue with an IC25% value of 62 µM [1]. Among the 13 compounds tested, only four (Reactive Blue 2, Cibacron Blue 3GA, Uniblue A, and Reactive Blue 19) showed this activity, with IC25% values ranging from 17 to 62 µM [2]. This property is significant because ATP degradation can confound functional assays of purinergic signaling. Compounds lacking this activity (e.g., Acid Blue 129, Acid Blue 80) are less suitable for experiments where maintaining stable ATP concentrations is critical.

ATP Degradation Inhibition
Head-to-head
IC25% 62 µM
May limit ATP degradation artifacts in functional assays
Rat vas deferens; among 13 compounds tested
Ecto-nucleotidase ATP Metabolism Enzyme Inhibition

Uniblue A: Optimal Application Scenarios


High-Throughput Proteomics with Pre-Gel Staining

In high-throughput proteomics workflows, Uniblue A's ability to covalently stain proteins in under 1 minute and achieve >80% MS/MS sequence coverage [1] eliminates the time-consuming destaining and in-gel digestion steps associated with traditional post-gel stains. This makes it the preferred choice for laboratories performing routine protein quality control, biomarker discovery, or time-critical protein identification where rapid turnaround is essential.

P2X-Mediated Signaling Studies

For researchers investigating purinergic signaling, Uniblue A provides a unique tool to selectively block P2X receptors (IC50 = 7.5 µM) without confounding P2Y receptor antagonism (Kd >100 µM) [2]. This selectivity is critical for experiments aimed at isolating P2X-specific contributions to physiological or pathological processes, such as pain signaling, smooth muscle contraction, or neuroinflammation.

Low-Abundance Protein Detection

Uniblue A's covalent pre-gel staining mechanism minimizes protein loss during electrophoresis, leading to the exclusive identification of 13 proteins that were undetected by Coomassie staining in a direct comparative study [3]. This makes it an optimal choice for research involving low-abundance proteins, post-translationally modified species, or protein complexes that may dissociate during traditional staining procedures.

Application
Selection Property
Validation Focus
High-throughput proteomics pre-gel staining
Covalent pre-staining and MS compatibility
Sequence coverage and protein recovery assessment
P2X-mediated signaling pathway studies
Reported P2X-selective antagonist profile
P2X receptor selectivity verification
Low-abundance protein detection
Covalent pre-gel labeling minimizes protein loss
Differential protein detection compared to non-covalent stains

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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